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Cat. No.: B6597129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the

toxicological profile of Nicofluprole in mammals. It is intended for informational purposes for a

scientific audience. A comprehensive toxicological assessment requires access to the full

proprietary data package submitted to regulatory agencies. Publicly accessible data is limited,

and therefore, significant data gaps exist in this profile.

Executive Summary
Nicofluprole is a phenylpyrazole insecticide that functions as a selective antagonist of insect

gamma-aminobutyric acid (GABA) receptors.[1] In mammals, the primary target organs

identified in subchronic studies in rats are the liver and thyroid.[1] The observed effects in rats,

including increased liver and thyroid weight and histopathological changes, are attributed to the

activation of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR)

nuclear receptors in the liver.[1] This mechanism is considered to be rat-specific and not

relevant to humans.[1]

Crucially, there is a significant lack of publicly available data for many key toxicological

endpoints, including acute toxicity (oral, dermal, inhalation), chronic toxicity, carcinogenicity,

genotoxicity, and reproductive and developmental toxicity. Furthermore, official Acceptable

Daily Intake (ADI) and Acute Reference Dose (ARfD) values have not been established by

major international regulatory bodies.
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Acute Toxicity
Quantitative data on the acute toxicity of Nicofluprole in mammals is not readily available in

the public domain.[2] Standard acute toxicity studies determine the median lethal dose (LD50)

following oral, dermal, and inhalation exposure.

A 7-day dose-range finding study in Wistar rats, conducted prior to a 28-day subchronic study,

provides some insight into acute effects at high doses. Severe toxicity, including mortality, was

observed at oral doses of 250 and 500 mg/kg body weight/day.[3] Clinical signs at these doses

included prostration, piloerection, lethargy, hypothermia, hunched posture, loss of righting

reflex, and labored respiration.[3]

Table 1: Summary of Acute Oral Toxicity Data for Nicofluprole in Rats

Study Type Species/Strain Dosing Observations Reference

7-Day Dose-

Range Finding
Wistar Rat

0, 125, 250, 500

mg/kg bw/day

(oral gavage)

Severe toxicity

and mortality at

250 and 500

mg/kg bw/day.[3]

[3]

Experimental Protocol: 7-Day Dose-Range Finding Study in Rats (Reconstructed from

available information)

Objective: To determine appropriate dose levels for a 28-day repeated dose oral toxicity

study.[3]

Test System: Male and female Wistar rats.[3]

Administration: Oral gavage for 7 consecutive days.[3]

Dose Levels: 0 (vehicle control), 125, 250, and 500 mg/kg bw/day.[3]

Observations: Daily clinical observations for signs of toxicity and mortality. Body weight was

recorded. At termination, macroscopic examinations of organs were performed.[3]

Subchronic Toxicity
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Repeated dietary administration of Nicofluprole to Wistar rats for 28 and 90 days resulted in

increased liver and thyroid weights, accompanied by histopathological changes in these

organs.[1] A 28-day oral toxicity study in Wistar rats established a No-Observed-Adverse-Effect

Level (NOAEL) of 150 mg/kg bw/day.[3]

Table 2: Summary of Subchronic Oral Toxicity Data for Nicofluprole in Rats

Study Duration Species/Strain Key Findings NOAEL Reference

28/90 Days Wistar Rat

Increased liver

and thyroid

weight,

associated

histopathology.

[1]

Not specified in

this study
[1]

28 Days

Wistar

Han™:RccHan™

:WIST Rat

No adverse

treatment-related

changes

observed.[3]

150 mg/kg

bw/day
[3]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (Reconstructed from

available information)

Objective: To evaluate the potential toxicity of Nicofluprole following repeated oral

administration for 28 days.[3]

Test System: Male and female Wistar Han™:RccHan™:WIST rats.[3]

Administration: Daily oral gavage for 28 days.[3]

Dose Levels: 0 (vehicle control), 30, 75, and 150 mg/kg bw/day.[3]

Observations: Comprehensive evaluation including clinical observations, body weight, food

consumption, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and

microscopic pathology.[3]
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Chronic Toxicity and Carcinogenicity
There is no publicly available information on the chronic toxicity or carcinogenic potential of

Nicofluprole in mammals. Standard chronic toxicity and carcinogenicity studies typically

involve long-term (e.g., 2-year in rats, 18-month in mice) administration of the substance in the

diet to assess cumulative toxicity and tumor formation.

Genotoxicity
No data from genotoxicity studies on Nicofluprole, such as the Ames test for bacterial reverse

mutation or in vivo/in vitro micronucleus assays in mammalian cells, are publicly available.

These studies are critical for assessing the potential of a substance to induce genetic

mutations or chromosomal damage.

Reproductive and Developmental Toxicity
Information regarding the effects of Nicofluprole on reproductive function and embryonic/fetal

development is not available in the public domain. Standard reproductive and developmental

toxicity studies in rats and rabbits are required for regulatory assessment to identify any

adverse effects on fertility, pregnancy, and offspring development.[4][5][6]

Neurotoxicity
As a member of the phenylpyrazole class of insecticides, Nicofluprole's primary mode of

action in insects is the antagonism of GABA receptors. While it is designed to be selective for

insect receptors, the potential for neurotoxic effects in mammals warrants consideration.

However, no specific neurotoxicity studies on Nicofluprole in mammals have been found in the

public literature.

Mechanism of Action in Mammals (Rat)
In Wistar rats, Nicofluprole has been shown to induce liver and thyroid effects through a

mechanism that is considered to be of no relevance to humans.[1] The proposed signaling

pathway is initiated by the activation of the CAR and PXR nuclear receptors in the liver.[1]

Proposed Signaling Pathway in Rat Liver and Thyroid
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Caption: Proposed mechanism of Nicofluprole-induced liver and thyroid effects in rats.

This pathway highlights that the primary event is the activation of liver nuclear receptors,

leading to increased metabolism of thyroid hormones and a subsequent compensatory

response from the pituitary and thyroid glands.[1] Studies in human hepatocytes did not show a

similar induction of enzymes, supporting the conclusion of a lack of human relevance for this

endpoint.[1]

Absorption, Distribution, Metabolism, and Excretion
(ADME)
No specific ADME studies for Nicofluprole in mammals are publicly available. Understanding

the absorption, distribution, metabolism, and excretion of a compound is fundamental to

interpreting its toxicological profile.

Conclusion and Data Gaps
The publicly available toxicological data for Nicofluprole in mammals is sparse. While

subchronic studies in rats have identified the liver and thyroid as target organs, the underlying

mechanism is considered rat-specific and not relevant to human health. A significant number of

critical toxicological studies, including those for acute toxicity, chronic toxicity, carcinogenicity,

genotoxicity, and reproductive/developmental toxicity, are not in the public domain. Without this

information, a comprehensive assessment of the potential risks of Nicofluprole to human

health cannot be completed. Further research and the public release of regulatory safety

assessments are needed to fill these critical data gaps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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